methyl (3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate
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Overview
Description
Methyl (3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is an organic compound that belongs to the class of gamma-keto acids and derivatives. This compound is characterized by the presence of a bromine atom, a tert-butoxycarbonyl-protected amino group, and a methyl ester group. It is commonly used in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl (3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials such as 3-amino-4-oxopentanoic acid and bromine.
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This step ensures that the amino group does not participate in subsequent reactions.
Bromination: The protected amino acid is then subjected to bromination using bromine or a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of a catalyst such as sulfuric acid or a suitable esterification reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Flow microreactor systems can be employed to introduce the tert-butoxycarbonyl group and perform bromination and esterification reactions in a controlled and sustainable manner .
Chemical Reactions Analysis
Types of Reactions
Methyl (3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Hydrolysis: The ester and Boc-protected amino groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and free amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., dichloromethane, ethanol), and bases (e.g., triethylamine).
Reduction: Reducing agents (e.g., NaBH4, LiAlH4), solvents (e.g., ethanol, tetrahydrofuran).
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide), water or aqueous solvents.
Major Products Formed
Substitution: Formation of substituted derivatives with different functional groups replacing the bromine atom.
Reduction: Formation of alcohol derivatives.
Hydrolysis: Formation of carboxylic acids and free amines.
Scientific Research Applications
Methyl (3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of methyl (3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate involves its interaction with specific molecular targets. The compound can act as a substrate or inhibitor for enzymes, influencing biochemical pathways. For example, it may inhibit enzymes involved in amino acid metabolism by mimicking natural substrates and binding to the active site .
Comparison with Similar Compounds
Similar Compounds
Methyl (3S)-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate: A stereoisomer with similar chemical properties but different spatial arrangement of atoms.
Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate: A related compound with a phenyl group instead of a bromine atom.
Uniqueness
Methyl (3R)-5-bromo-3-{[(tert-butoxy)carbonyl]amino}-4-oxopentanoate is unique due to the presence of the bromine atom, which imparts distinct reactivity and allows for specific substitution reactions. Its stereochemistry also plays a crucial role in its interaction with biological targets and its overall chemical behavior.
Properties
CAS No. |
2408937-62-0 |
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Molecular Formula |
C11H18BrNO5 |
Molecular Weight |
324.2 |
Purity |
95 |
Origin of Product |
United States |
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